4-benzyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 3,4-dihydro-1,4-benzoxazine derivatives involves Lewis acid-catalyzed S N 2-type ring opening of activated aziridines with 2-halophenols followed by Cu (I)-catalyzed intramolecular C-N cyclization .Molecular Structure Analysis
The InChI code for “4-formyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid” is1S/C10H9NO4/c12-6-11-5-9 (10 (13)14)15-8-4-2-1-3-7 (8)11/h1-4,6,9H,5H2, (H,13,14)
. This provides a detailed description of the molecule’s structure. Chemical Reactions Analysis
The synthesis of 3,4-dihydro-1,4-benzoxazine derivatives involves a series of chemical reactions, including Lewis acid-catalyzed S N 2-type ring opening and Cu (I)-catalyzed intramolecular C-N cyclization .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques
The synthesis of various 3,4-dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids, closely related to 4-benzyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, involves the hydrolysis of corresponding esters prepared by condensation of salicylamide with different aldehydes and ketones (Fitton & Ward, 1971). Additionally, the condensation of 2-aminophenol and ethyl 2,3-dibromopropanoate can yield ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-carboxylate derivatives (Mayer et al., 2001).
Catalysis and Reaction Analysis
The reaction of 3,4-dihydro-3,6-dimethyl-2H-1,3-benzoxazine using carboxylic acids and phenols as catalysts has been studied, providing insight into the reaction mechanisms and potential applications in polymer chemistry (Dunkers & Ishida, 1999).
Applications in Medicinal Chemistry
Pharmacological Potential
A benzoxazine derivative, closely related to the compound , was identified as a potent dual CysLT1 and CysLT2 antagonist, indicating potential applications in treating conditions related to cysteinyl leukotrienes (Itadani et al., 2014).
Antibacterial Activity
Certain benzoxazine analogues have been synthesized and shown to possess antibacterial activity against various strains, suggesting potential therapeutic applications (Kadian et al., 2012).
Properties
IUPAC Name |
4-benzyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-16(19)15-11-17(10-12-6-2-1-3-7-12)13-8-4-5-9-14(13)20-15/h1-9,15H,10-11H2,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFHPFXSVBIAON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2N1CC3=CC=CC=C3)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801167857 | |
Record name | 3,4-Dihydro-4-(phenylmethyl)-2H-1,4-benzoxazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801167857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212578-39-7 | |
Record name | 3,4-Dihydro-4-(phenylmethyl)-2H-1,4-benzoxazine-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=212578-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydro-4-(phenylmethyl)-2H-1,4-benzoxazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801167857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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